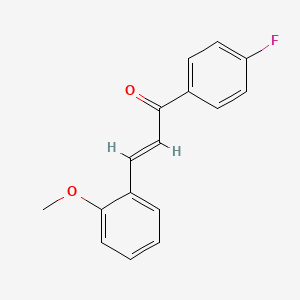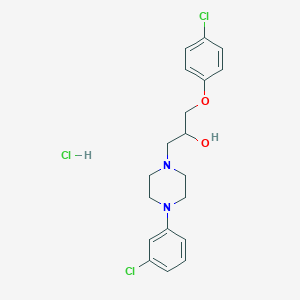
(5-Chloro-2-methoxyphenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-2-methoxyphenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone, also known as CMTM, is a synthetic compound that has been studied for its potential use in scientific research. This compound is structurally similar to other thiazepanone derivatives, which have been found to have various biological activities.
Mechanism of Action
The exact mechanism of action of (5-Chloro-2-methoxyphenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This means that it enhances the activity of the receptor in the presence of GABA, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
Studies have shown that this compound has anxiolytic and sedative effects in animal models. It has also been found to have anticonvulsant activity, which may make it useful in the treatment of epilepsy. Additionally, this compound has been shown to have some anti-inflammatory activity, which may be useful in the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
One advantage of using (5-Chloro-2-methoxyphenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone in lab experiments is that it has a high potency and selectivity for the GABA-A receptor. This means that it can be used at low concentrations, which reduces the risk of non-specific effects. However, one limitation is that this compound is not very soluble in water, which can make it difficult to work with in some experiments.
Future Directions
There are several potential future directions for research on (5-Chloro-2-methoxyphenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone. One area of interest is the development of analogs with improved solubility or other properties. Another area of interest is the study of this compound in animal models of neurological disorders, such as anxiety and depression. Finally, further investigation of the mechanism of action of this compound may lead to the development of new drugs that target the GABA-A receptor.
Synthesis Methods
The synthesis of (5-Chloro-2-methoxyphenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone involves the reaction of 5-chloro-2-methoxybenzaldehyde with o-toluidine to form the corresponding imine. This imine is then reacted with 1,4-thiazepane-4-carboxylic acid to form this compound. This synthesis method has been optimized to produce high yields of pure this compound.
Scientific Research Applications
(5-Chloro-2-methoxyphenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have activity at the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This activity may make this compound useful in the study of anxiety, depression, and other neurological disorders.
properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2S/c1-14-5-3-4-6-16(14)19-9-10-22(11-12-25-19)20(23)17-13-15(21)7-8-18(17)24-2/h3-8,13,19H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRSGYAJKFOJGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

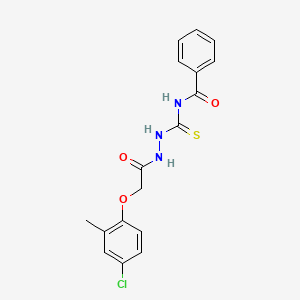
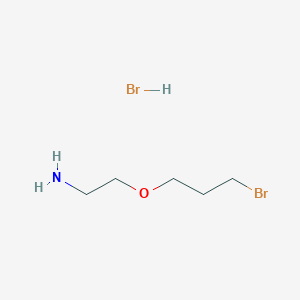
![(6-methoxy-1H-indol-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2787661.png)
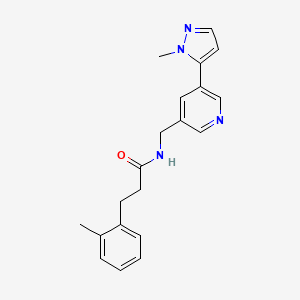
![2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2787665.png)
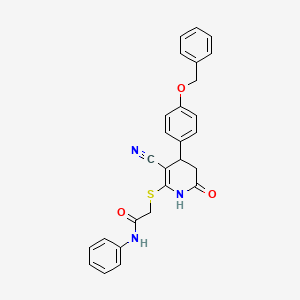
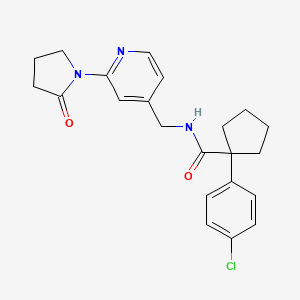
![1-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one](/img/structure/B2787670.png)
![N-[[(2S,3S)-4-Methyl-3-phenylmorpholin-2-yl]methyl]prop-2-enamide](/img/structure/B2787671.png)
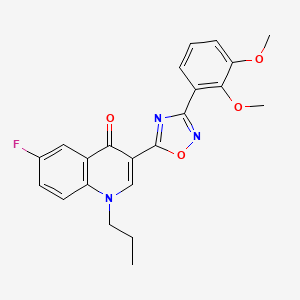
![methyl 3-(N-([2,3'-bipyridin]-4-ylmethyl)sulfamoyl)-4-methoxybenzoate](/img/structure/B2787678.png)
